
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propyl and methoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Alkylation: Addition of the propyl group to the benzene ring.
Methoxylation: Introduction of the fluoromethoxy group.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene can be compared with other halogenated benzenes, such as:
1-Bromo-3-chloro-2-fluorobenzene: Similar in structure but lacks the propyl and methoxy groups.
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene: Differing in the position of the fluoromethoxy group.
1-Bromo-2-(3-chloropropyl)-4-methylbenzene: Contains a methyl group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11BrClFO |
|---|---|
Peso molecular |
281.55 g/mol |
Nombre IUPAC |
2-bromo-1-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-10-6-9(14-7-13)4-3-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |
Clave InChI |
AKHSSZVDMGDMGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCF)Br)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

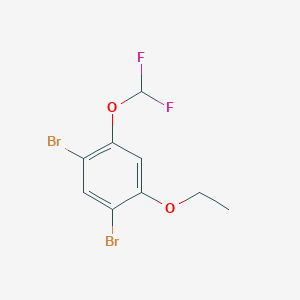
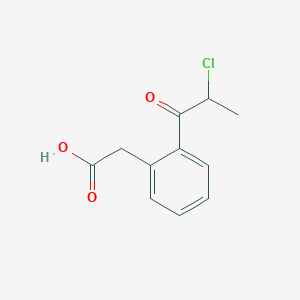
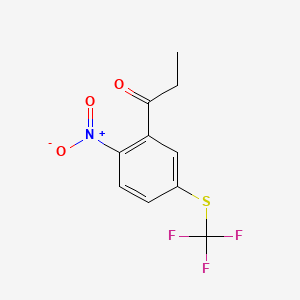
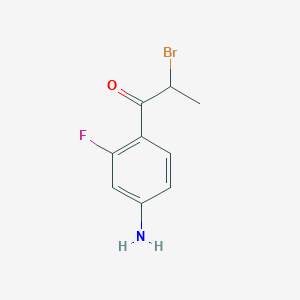
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
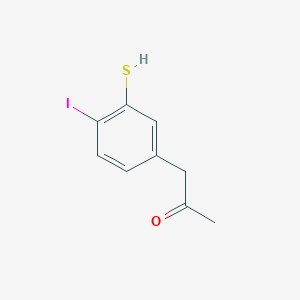
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)


